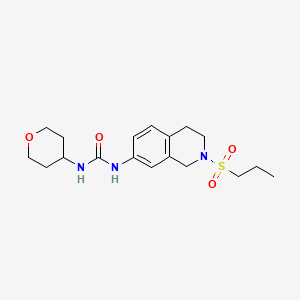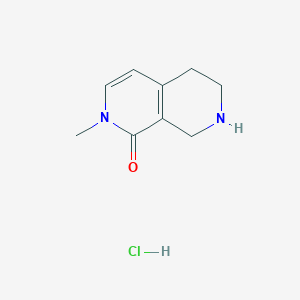
2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes a naphthyridine core with a methyl group at the 2-position and a hydrochloride salt form
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .
Biochemical Pathways
Naphthyridines have been associated with a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines have been associated with a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It’s worth noting that the synthesis and reactivity of naphthyridines can be influenced by various factors, including the choice of solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a β-ketoester with an amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as methanol or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar in structure but with an amine group instead of a ketone.
2-Naphthalenemethanol: Contains a naphthalene core with a methanol group.
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt form
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMSIRJVZKUMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)CNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)
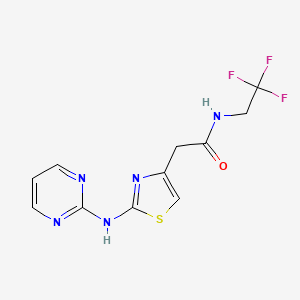
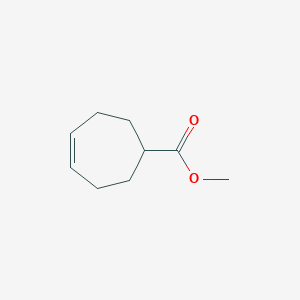
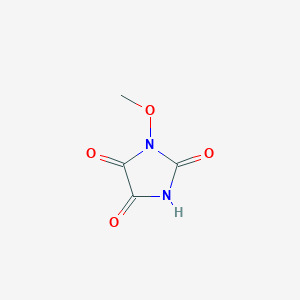
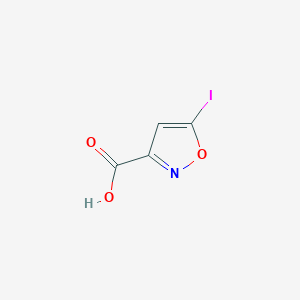
![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B2431004.png)
![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)
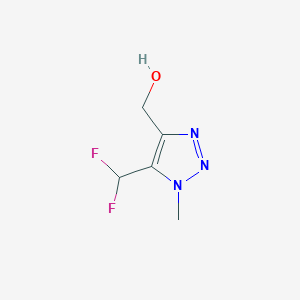
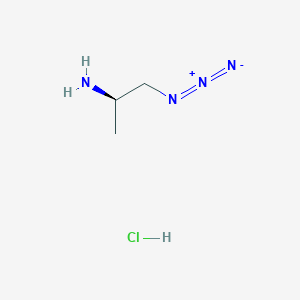
![methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2431008.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one](/img/structure/B2431009.png)
